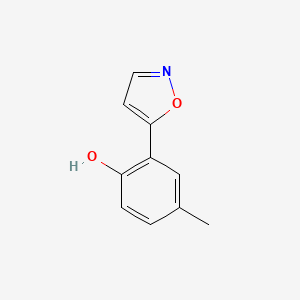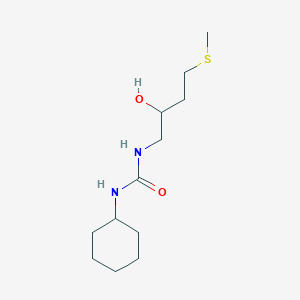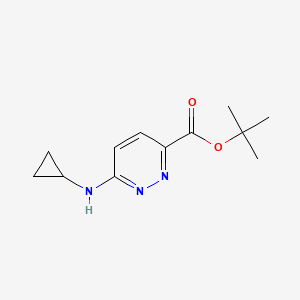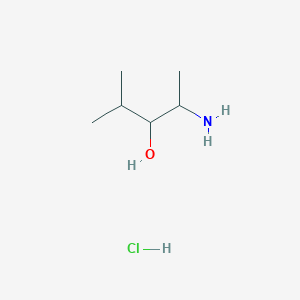![molecular formula C17H20N2O4 B2761308 [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate CAS No. 1002473-46-2](/img/structure/B2761308.png)
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate, also known as CPP-ACP, is a synthetic peptide that has been widely studied for its potential applications in the biomedical field. CPP-ACP has been shown to have a variety of biochemical and physiological effects, including the ability to remineralize tooth enamel, prevent dental caries, and inhibit the growth of certain bacteria. In
Mecanismo De Acción
The mechanism of action of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate is complex and not fully understood. It is believed that this compound works by binding to the surface of tooth enamel and forming a protective layer that helps to remineralize the enamel and prevent the growth of bacteria. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the breakdown of tooth enamel.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects that make it a potentially useful compound for a variety of applications. It has been shown to be an effective remineralizing agent for tooth enamel, helping to prevent dental caries and other dental problems. This compound has also been shown to have antimicrobial properties, inhibiting the growth of certain bacteria that can cause dental decay and other health problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified, making it an ideal candidate for use in a variety of research applications. However, there are also some limitations to its use. This compound is a relatively new compound, and its mechanism of action is not fully understood. Additionally, it can be difficult to obtain pure this compound in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate. One area of research could focus on further elucidating the mechanism of action of this compound, in order to better understand how it works and how it can be used to prevent dental caries and other health problems. Other areas of research could focus on developing new applications for this compound, such as drug delivery or wound healing. Overall, this compound is a promising compound with many potential applications in the biomedical field.
Métodos De Síntesis
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate is synthesized through a series of chemical reactions that involve the condensation of 2-(3-methoxyphenyl)acetic acid with 1-cyanocyclopentylamine, followed by the addition of 2-oxoethyl group. The resulting product is purified through a series of chromatographic techniques to obtain pure this compound.
Aplicaciones Científicas De Investigación
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate has been extensively studied for its potential applications in the biomedical field. It has been shown to have a variety of beneficial effects on dental health, including the ability to remineralize tooth enamel, prevent dental caries, and inhibit the growth of certain bacteria. This compound has also been studied for its potential applications in drug delivery, as it has been shown to be an effective carrier for a variety of drugs.
Propiedades
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-22-14-6-4-5-13(9-14)10-16(21)23-11-15(20)19-17(12-18)7-2-3-8-17/h4-6,9H,2-3,7-8,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMDFZINSJMHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2761228.png)

![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2761231.png)
![3-[Benzyl(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2761233.png)
![(E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2761234.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2761235.png)

![3-(3-fluorophenyl)-N-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2761238.png)


![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2761246.png)

